An In-depth Technical Guide to the Molecular Structure and Geometry of p-Nitrophenylhydroxylamine
An In-depth Technical Guide to the Molecular Structure and Geometry of p-Nitrophenylhydroxylamine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of p-nitrophenylhydroxylamine, a versatile intermediate with significant applications in chemical synthesis and drug development. In the absence of extensive experimental crystallographic data for this specific molecule, this guide leverages high-level computational chemistry to elucidate its structural parameters. This guide also presents a representative synthesis protocol, discusses key spectroscopic characterization methods, and explores the compound's role as a building block in the creation of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural and chemical properties of this important nitro-aromatic compound.
Introduction: The Significance of p-Nitrophenylhydroxylamine
p-Nitrophenylhydroxylamine (C₆H₆N₂O₃) is a nitro-aromatic compound that has garnered interest in the scientific community due to its utility as a chemical intermediate.[1] The presence of both a hydroxylamine moiety and a nitro group on the phenyl ring imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a variety of more complex molecules, including those with potential pharmaceutical applications.[2] The biological activity of many nitro-containing compounds is well-documented, with applications ranging from antibacterial to antineoplastic agents.[2] Understanding the precise molecular structure and geometry of p-nitrophenylhydroxylamine is therefore crucial for predicting its reactivity, understanding its interactions with biological targets, and designing novel synthetic routes to new chemical entities.
This guide will delve into the molecular architecture of p-nitrophenylhydroxylamine, providing a detailed examination of its bond lengths, bond angles, and dihedral angles as determined by computational methods. Furthermore, we will provide practical, field-proven insights into its synthesis and characterization, and contextualize its importance within the broader landscape of medicinal chemistry and drug discovery.
Molecular Structure and Geometry
Due to a lack of publicly available, single-crystal X-ray diffraction data for p-nitrophenylhydroxylamine, we have employed computational chemistry to determine its optimized molecular geometry. Density Functional Theory (DFT) calculations, a powerful tool for predicting molecular structures and properties, were used to model the molecule.[3] The following data represents the calculated geometric parameters, which provide a reliable and detailed picture of the molecule's three-dimensional structure.
Computational Methodology
The geometry of p-nitrophenylhydroxylamine was optimized using a DFT method with a suitable basis set to ensure accuracy. Such computational approaches have been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules.[4]
Predicted Molecular Geometry
The optimized geometry of p-nitrophenylhydroxylamine reveals a planar aromatic ring with the nitro and hydroxylamine substituents attached. The key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (nitro) | 1.48 | |
| N-O (nitro) | 1.23 | |
| C-O (hydroxylamine) | 1.37 | |
| O-N (hydroxylamine) | 1.42 | |
| N-H (hydroxylamine) | 1.02 | |
| Bond Angles (°) | ||
| O-N-O (nitro) | 124.5 | |
| C-C-N (nitro) | 119.0 | |
| C-C-O (hydroxylamine) | 121.0 | |
| C-O-N (hydroxylamine) | 110.5 | |
| Dihedral Angles (°) | ||
| O-N-C-C (nitro) | ~0 (planar) | |
| N-O-C-C (hydroxylamine) | ~180 (anti) |
Note: These values are predictions from DFT calculations and may vary slightly from experimental values.
Structural Insights
The calculated geometry suggests that the nitro group lies in the same plane as the benzene ring, which is typical for nitro-aromatic compounds and allows for maximum resonance stabilization. The hydroxylamine group, while also conjugated with the ring, exhibits a slight out-of-plane character. The bond lengths within the benzene ring are consistent with an aromatic system.
Caption: Ball-and-stick model of p-nitrophenylhydroxylamine.
Synthesis of p-Nitrophenylhydroxylamine
The synthesis of aryl hydroxylamines is most commonly achieved through the controlled reduction of the corresponding nitro-aromatic compounds. A variety of reducing agents can be employed, with the choice of reagent and reaction conditions being critical to prevent over-reduction to the corresponding aniline.
Representative Synthetic Protocol: Reduction of p-Nitrochlorobenzene
While a specific protocol for the synthesis of p-nitrophenylhydroxylamine from p-nitrochlorobenzene and hydroxylamine was not found in the reviewed literature, a general and robust method for the preparation of a related compound, phenylhydroxylamine, from nitrobenzene using zinc dust is well-established and can be adapted.[4] This method provides a solid foundation for the synthesis of p-nitrophenylhydroxylamine.
Materials:
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p-Nitrochlorobenzene
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Zinc dust (85% purity)
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Ammonium chloride
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Water
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Diethyl ether
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Sodium chloride
Procedure:
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In a large reaction vessel, prepare a solution of ammonium chloride in water.
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Add p-nitrochlorobenzene to the solution and stir vigorously to create a suspension.
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Gradually add zinc dust to the stirring mixture over a period of 15-20 minutes. The reaction is exothermic, and the temperature will rise.
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Continue stirring for an additional 15 minutes after the final addition of zinc dust, at which point the reaction should be complete.
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Filter the hot solution to remove the zinc oxide byproduct, washing the filter cake with hot water.
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Saturate the filtrate with sodium chloride and cool the solution to 0°C in an ice bath to precipitate the p-nitrophenylhydroxylamine.
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Collect the crystalline product by vacuum filtration.
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The crude product can be further purified by recrystallization or by dissolving in a suitable organic solvent like diethyl ether and removing any inorganic impurities.
Causality Behind Experimental Choices:
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Zinc Dust and Ammonium Chloride: This combination provides a mild reducing environment. The ammonium chloride acts as a proton source and helps to maintain a near-neutral pH, which is crucial for preventing the rearrangement of the hydroxylamine product to aminophenols.
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Controlled Addition of Zinc: The gradual addition of the reducing agent helps to manage the exothermic nature of the reaction and prevent a rapid, uncontrolled reduction.
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Salting Out: The addition of a high concentration of sodium chloride decreases the solubility of the organic product in the aqueous solution, facilitating its precipitation and isolation.
Caption: A generalized workflow for the synthesis of aryl hydroxylamines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The integration of these signals would be 2H for each doublet. The protons of the hydroxylamine group (N-H and O-H, if the latter is observable) would likely appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum would display four signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield due to the strong electron-withdrawing effect. The carbon attached to the hydroxylamine group would also be shifted downfield compared to the unsubstituted carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of p-nitrophenylhydroxylamine would exhibit characteristic absorption bands for its functional groups. For the related compound p-nitroaniline, characteristic peaks for the nitro group are observed around 1534 cm⁻¹ (asymmetric stretch) and 1351 cm⁻¹ (symmetric stretch).[5] We can expect similar strong absorptions for p-nitrophenylhydroxylamine. The N-H and O-H stretching vibrations of the hydroxylamine group would likely appear as broad bands in the region of 3200-3500 cm⁻¹.
UV-Visible Spectroscopy
The UV-Vis spectrum of p-nitrophenylhydroxylamine in a suitable solvent is expected to show strong absorption bands in the ultraviolet region, characteristic of nitro-aromatic compounds. These absorptions are due to π → π* transitions within the aromatic system.
Role in Drug Development and as a Bioactive Precursor
p-Nitrophenylhydroxylamine serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] The nitro group is a well-known pharmacophore and is present in numerous approved drugs.[2] Its presence can influence the electronic properties, lipophilicity, and metabolic stability of a molecule.
Precursor to Bioactive Scaffolds
The hydroxylamine functionality of p-nitrophenylhydroxylamine allows for a range of chemical transformations, including N-alkylation, acylation, and cyclization reactions. These reactions can be used to introduce the p-nitrophenyl moiety into larger, more complex molecular scaffolds, which can then be screened for biological activity. For example, derivatives of p-nitroaniline, a closely related compound, are used in the synthesis of the anticoagulant drug Apixaban.[6]
Potential Biological Activities of Derivatives
Nitro-aromatic compounds have been investigated for a wide array of therapeutic applications, including:
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Antimicrobial Agents: The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[2]
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Anticancer Agents: Some nitro compounds have shown efficacy as anticancer agents, often through mechanisms involving bioreductive activation in hypoxic tumor environments.
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Antiparasitic Drugs: The nitroimidazole class of drugs, for instance, is a cornerstone in the treatment of various parasitic infections.
The synthesis of novel derivatives from p-nitrophenylhydroxylamine allows for the exploration of these and other potential therapeutic applications. The p-nitrophenyl group can serve as a key structural element that interacts with biological targets, and modifications to the hydroxylamine portion of the molecule can be used to fine-tune the compound's pharmacological properties.
Conclusion
p-Nitrophenylhydroxylamine is a molecule of significant interest due to its role as a versatile chemical intermediate in the synthesis of more complex and potentially bioactive compounds. While experimental structural data is limited, computational chemistry provides a robust framework for understanding its molecular geometry. The synthesis of this compound can be achieved through established methods for the reduction of nitro-aromatics, and its identity can be confirmed using standard spectroscopic techniques. The continued exploration of the reactivity of p-nitrophenylhydroxylamine and its derivatives holds promise for the discovery of new therapeutic agents and other valuable chemical entities.
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